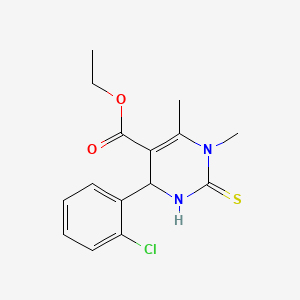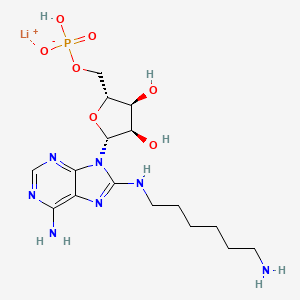![molecular formula C14H19N5S B13836242 4-[2-(piperidin-1-yl)ethyl]-5-(pyridin-4-yl)-4H-1,2,4-triazole-3-thiol](/img/structure/B13836242.png)
4-[2-(piperidin-1-yl)ethyl]-5-(pyridin-4-yl)-4H-1,2,4-triazole-3-thiol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[2-(piperidin-1-yl)ethyl]-5-(pyridin-4-yl)-2,4-dihydro-3H-1,2,4-triazole-3-thione is a heterocyclic compound that incorporates piperidine, pyridine, and triazole moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[2-(piperidin-1-yl)ethyl]-5-(pyridin-4-yl)-2,4-dihydro-3H-1,2,4-triazole-3-thione typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Piperidine Moiety: Piperidine can be synthesized through the hydrogenation of pyridine or by the reduction of pyridine derivatives.
Construction of the Triazole Ring: The triazole ring can be formed via cyclization reactions involving hydrazine derivatives and carbonyl compounds.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and yield .
Chemical Reactions Analysis
Types of Reactions
4-[2-(piperidin-1-yl)ethyl]-5-(pyridin-4-yl)-2,4-dihydro-3H-1,2,4-triazole-3-thione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones under specific conditions.
Reduction: Reduction reactions can convert the triazole ring to its corresponding dihydro or tetrahydro derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides are employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups, leading to a diverse array of derivatives .
Scientific Research Applications
4-[2-(piperidin-1-yl)ethyl]-5-(pyridin-4-yl)-2,4-dihydro-3H-1,2,4-triazole-3-thione has several scientific research applications:
Medicinal Chemistry: The compound’s structural features make it a potential candidate for drug development, particularly as an anticancer, antimicrobial, or antiviral agent.
Biological Studies: It can be used as a probe to study biological pathways and molecular interactions involving piperidine, pyridine, and triazole moieties.
Materials Science: The compound’s unique properties may be exploited in the development of advanced materials, such as polymers and nanomaterials.
Mechanism of Action
The mechanism of action of 4-[2-(piperidin-1-yl)ethyl]-5-(pyridin-4-yl)-2,4-dihydro-3H-1,2,4-triazole-3-thione involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
Piperidine Derivatives: Compounds like piperine and evodiamine share the piperidine moiety and exhibit similar biological activities.
Pyridine Derivatives: Pyridine-based compounds, such as nicotinamide and isoniazid, have applications in medicinal chemistry.
Triazole Derivatives: Triazole-containing compounds, like fluconazole and voriconazole, are well-known antifungal agents.
Uniqueness
4-[2-(piperidin-1-yl)ethyl]-5-(pyridin-4-yl)-2,4-dihydro-3H-1,2,4-triazole-3-thione is unique due to its combination of piperidine, pyridine, and triazole moieties, which confer distinct chemical and biological properties. This combination allows for diverse applications and potential for novel therapeutic agents .
Properties
Molecular Formula |
C14H19N5S |
|---|---|
Molecular Weight |
289.40 g/mol |
IUPAC Name |
4-(2-piperidin-1-ylethyl)-3-pyridin-4-yl-1H-1,2,4-triazole-5-thione |
InChI |
InChI=1S/C14H19N5S/c20-14-17-16-13(12-4-6-15-7-5-12)19(14)11-10-18-8-2-1-3-9-18/h4-7H,1-3,8-11H2,(H,17,20) |
InChI Key |
UPGIYJYXESJFRT-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(CC1)CCN2C(=NNC2=S)C3=CC=NC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


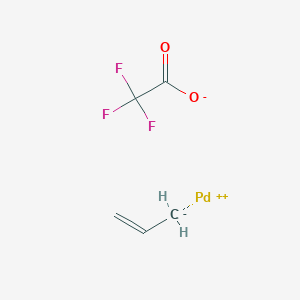
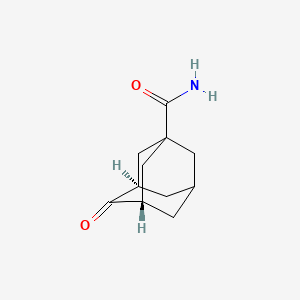
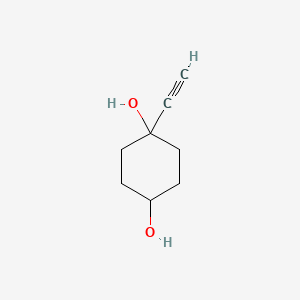
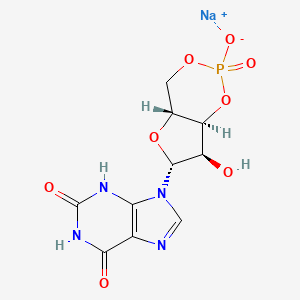

![N-Methyl-2-azabicyclo[2.1.1]hexane-1-carboxamide](/img/structure/B13836199.png)
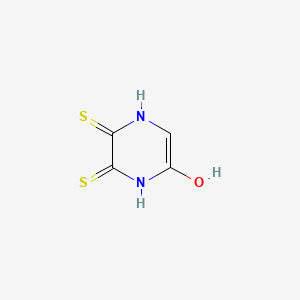
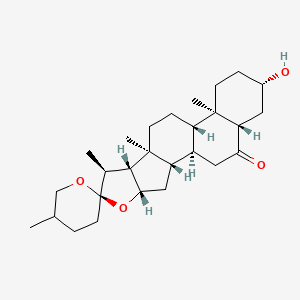

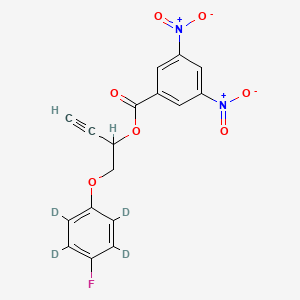
![5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]-N-[2-[(2,5-dioxopyrrol-1-yl)amino]ethyl]pentanamide](/img/structure/B13836227.png)
